molecular formula C11H16O2 B1372731 2-Benzyloxy-2-methylpropan-1-OL CAS No. 91968-71-7

2-Benzyloxy-2-methylpropan-1-OL

Cat. No.: B1372731
CAS No.: 91968-71-7
M. Wt: 180.24 g/mol
InChI Key: FRHJVAJQSPVSKV-UHFFFAOYSA-N
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Description

2-Benzyloxy-2-methylpropan-1-OL is an organic compound with the molecular formula C11H16O2. It is a benzyloxy derivative of 2-methylpropan-1-OL, characterized by the presence of a benzyl group attached to the oxygen atom of the alcohol. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzyloxy-2-methylpropan-1-OL can be synthesized through the reaction of 2-methylpropan-1-OL with benzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran at room temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of advanced purification techniques such as distillation and recrystallization to obtain the desired product with high purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Benzyloxy-2-methylpropan-1-OL is unique due to the presence of both a benzyloxy group and a 2-methylpropan-1-OL structure, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and various research applications .

Properties

IUPAC Name

2-methyl-2-phenylmethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHJVAJQSPVSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654734
Record name 2-(Benzyloxy)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91968-71-7
Record name 2-(Benzyloxy)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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